AF64394

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AF64394 is a potent and selective inverse agonist for the orphan class A G protein-coupled receptor (GPCR) GPR3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and metabolic disorders .

Mechanism of Action

Target of Action

The primary target of AF64394 is the GPR3 receptor , a G protein-coupled receptor . GPR3 is predominantly expressed in the brain, but it is also detected in the testis, ovary, eye, and other peripheral organs .

Mode of Action

This compound acts as an inverse agonist for the GPR3 receptor . An inverse agonist is a type of ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. This compound has a pIC50 value of 7.3, indicating a strong binding affinity .

Biochemical Pathways

GPR3 is part of a cluster of class A orphan GPCRs that are phylogenetically related to lipid receptors such as CB 1/2, LPAR 1−5, S1PR 1−5, and melanocortin receptors . The expression of GPR3 results in constitutive stimulation of adenylate cyclase (AC) and, thus, elevated levels of the second messenger cAMP .

Pharmacokinetics

It is known that this compound and related compounds are relatively lipophilic . This lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The action of this compound as a GPR3 inverse agonist can have several molecular and cellular effects. For instance, GPR3 is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration . Furthermore, GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity . Therefore, the action of this compound could potentially influence these processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilic nature of this compound suggests that it may interact with lipid environments, such as cell membranes, which could influence its action . .

Preparation Methods

The synthesis of AF64394 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

AF64394 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AF64394 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the structure-activity relationships of GPR3 and related receptors.

Biology: In biological research, this compound is used to investigate the physiological roles of GPR3 in various tissues, including the brain, testis, ovary, and adipose tissue.

Medicine: this compound has potential therapeutic applications in the treatment of Alzheimer’s disease, metabolic disorders, and reproductive disorders.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting GPR3 and related receptors.

Comparison with Similar Compounds

AF64394 is unique in its high selectivity and potency for the GPR3 receptor compared to other similar compounds. Some similar compounds include:

UR-MB-355: This compound is a fluorescent analogue of this compound and binds to GPR3 with similar submicromolar affinities.

GPR6 and GPR12 Ligands: These compounds are structurally related to this compound and target the closely related receptors GPR6 and GPR12.

The uniqueness of this compound lies in its ability to modulate GPR3 activity with high specificity, making it a valuable tool for studying the physiological and pharmacological roles of this receptor .

Properties

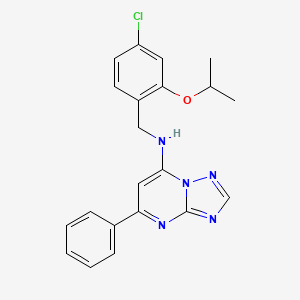

IUPAC Name |

N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYNZQXAAWPAGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)